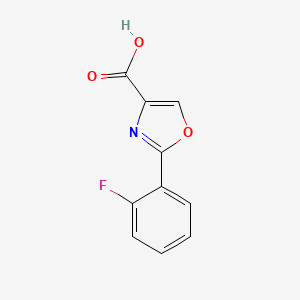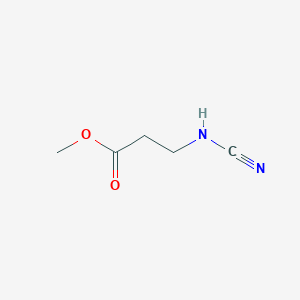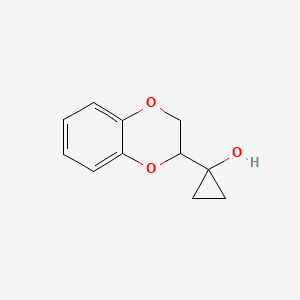
3-methyl-1-(pyrimidin-5-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(pyrimidin-5-yl)butan-1-one, also known as 3-Methylbutylpyrimidin-5-one, is a compound of nitrogen and carbon atoms. It is an organic compound that is used as a building block for various synthetic organic compounds. It is commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The purpose of
Applications De Recherche Scientifique
3-Methyl-1-(pyrimidin-5-yl)butan-1-one has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various compounds, such as benzofurans, quinolines, and thiazoles. It has also been used as a starting material for the synthesis of various other compounds, such as cyclohexanes, cyclohexadienes, and cyclopentadienes. In addition, it has been used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(pyrimidin-5-yl)butan-1-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes in the body, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it may act as an inhibitor of certain receptors in the body, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-1-(pyrimidin-5-yl)butan-1-one are not fully understood. However, it is believed to have an inhibitory effect on certain enzymes in the body, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it may act as an inhibitor of certain receptors in the body, such as the serotonin receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methyl-1-(pyrimidin-5-yl)butan-1-one in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and has a wide range of applications. The main limitation of using this compound in laboratory experiments is its lack of specificity. It has a broad range of effects on different biochemical and physiological processes, and it is difficult to predict the exact effects of its use in a given experiment.
Orientations Futures
The future directions for 3-Methyl-1-(pyrimidin-5-yl)butan-1-one include further research into its mechanism of action and the development of more specific compounds with fewer side effects. In addition, further research into its potential applications in the pharmaceutical and agrochemical industries, as well as its potential use in other industrial applications, should be explored. Finally, further research should be conducted into the potential toxicity of this compound and its effects on the environment.
Méthodes De Synthèse
3-Methyl-1-(pyrimidin-5-yl)butan-1-one is synthesized by a reaction between an alkyl halide and a pyrimidin-5-one. This reaction is typically carried out in the presence of an acid catalyst and a base. The reaction proceeds in two steps: an S N 2-type nucleophilic substitution and a dehydration reaction. The first step involves the displacement of the halide by the pyrimidin-5-one, and the second step involves the dehydration of the intermediate to form the final product.
Propriétés
IUPAC Name |
3-methyl-1-pyrimidin-5-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(2)3-9(12)8-4-10-6-11-5-8/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOYELPVRZAYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CN=CN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(pyrimidin-5-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)



![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)


![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)





